[(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine
Description
[(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine is a secondary amine featuring a 5-fluorothiophene moiety and a 4-methylbenzyl group. The 4-methylphenyl group contributes hydrophobic character, which may improve membrane permeability. While the provided evidence lacks direct data on this compound, structural analogs and related derivatives offer insights into its properties and applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H14FNS |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C13H14FNS/c1-10-2-4-11(5-3-10)8-15-9-12-6-7-13(14)16-12/h2-7,15H,8-9H2,1H3 |
InChI Key |
NRYUWKYEYPAUOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions .
Formation of Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Introduction of Fluorine and Methyl Groups: The fluorine and methyl groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of Benzylamine Moiety: The final step involves the coupling of the thiophene derivative with a benzylamine derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of [(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and amine derivatives, which can be further utilized in various applications.
Scientific Research Applications
[(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of [(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- Electron Effects : Fluorine’s electronegativity may improve binding to electron-rich targets (e.g., receptors), whereas bromine’s bulkiness could hinder steric interactions .
- Synthetic Utility : Brominated analogs are intermediates in Suzuki coupling reactions, enabling further functionalization .
Substituted Benzylamine Variants
Variations in the benzyl group’s substituents modulate lipophilicity and steric bulk:
Key Findings :
- Hydrophobicity : The 4-methyl group enhances lipid solubility compared to polar substituents like methoxy .
Pharmacological and Physicochemical Properties
Physicochemical Data
While direct data for the target compound is unavailable, analogs provide benchmarks:
- Melting Points: A structurally related compound, N-methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine, exhibits a melting point of 98–99°C .
- HPLC Retention : RP-HPLC retention times for similar amines range from 2.24 to 11.78 minutes, depending on substituent polarity .
Pharmacological Insights
- Enzyme Inhibition : Thiophene-containing amines often inhibit cytochrome P450 enzymes, warranting metabolic stability studies .
Biological Activity
[(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that compounds with similar structures may interact with various biological targets, including enzymes and receptors. The presence of the fluorothiophene and methylphenyl moieties suggests potential interactions with neurotransmitter systems and transporters, particularly those involved in nucleoside transport.
Biological Activity Overview
-
Inhibition of Nucleoside Transporters :
- Compounds similar to this compound have been shown to inhibit equilibrative nucleoside transporters (ENTs), which play crucial roles in nucleotide synthesis and adenosine signaling. Studies have demonstrated that modifications to the structure can enhance selectivity and potency against specific ENTs .
- Aquatic Toxicity :
-
Potential Therapeutic Applications :
- The structural characteristics suggest possible applications in treating conditions related to altered nucleoside metabolism, such as certain cancers or viral infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Fluorine Substitution : The introduction of fluorine in the thiophene ring has been associated with enhanced binding affinity to target proteins.
- Methyl Group Influence : The position and presence of methyl groups on the phenyl ring can significantly affect the compound's inhibitory potency against ENTs .
Case Study 1: Inhibition Profile
A study investigated various analogs of compounds similar to this compound, focusing on their inhibitory effects on ENTs. The results indicated that specific structural modifications could lead to increased selectivity for ENT2 over ENT1, suggesting a pathway for developing more targeted therapies .
Case Study 2: Environmental Impact Assessment
Research into the environmental impact of compounds like this compound revealed significant toxicity to aquatic ecosystems. This necessitated further studies into safe handling practices and regulatory measures to mitigate risks associated with its use .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
